molecular formula C8H7BrN2O B12276982 7-Bromo-6-methoxyimidazo[1,5-a]pyridine

7-Bromo-6-methoxyimidazo[1,5-a]pyridine

Cat. No.: B12276982
M. Wt: 227.06 g/mol
InChI Key: KDHCQUHSLQDFLQ-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings. The presence of bromine and methoxy groups at specific positions on the ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Bromo-6-methoxyimidazo[1,5-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it suitable for both laboratory and industrial production. The typical procedure involves heating the reactants in a microwave reactor, which promotes the formation of the imidazo[1,5-a]pyridine ring system.

Chemical Reactions Analysis

7-Bromo-6-methoxyimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule.

    Coupling Reactions: The methoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-6-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-Bromo-6-methoxyimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and a methoxy group on the imidazo ring. Its molecular formula is C8H7BrN2OC_8H_7BrN_2O, and it has a molecular weight of approximately 227.06 g/mol. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against multidrug-resistant strains of bacteria. For instance, imidazo[1,2-a]pyridine analogues have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM .

Anticancer Properties

Imidazo[1,5-a]pyridine derivatives are also being investigated for their anticancer potential. Research has demonstrated that these compounds can inhibit specific kinases involved in cancer progression. For example, a compound structurally related to this compound was shown to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The mechanism of action of this compound involves its ability to bind to specific molecular targets such as enzymes and receptors. This binding can modulate enzymatic activity or interfere with cellular signaling pathways, leading to altered cellular responses . For instance, some studies suggest that imidazopyridine derivatives may inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes .

Data Table: Biological Activities of this compound

Biological Activity Target Organism/Cell Line Effect Reference
AntimicrobialMycobacterium tuberculosisMIC: 0.03 - 5.0 μM
AnticancerVarious cancer cell linesInduces apoptosis; inhibits proliferation
Anti-inflammatoryPhospholipase A2Inhibition (IC50: 14.3 μM)

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of imidazopyridine derivatives, researchers found that certain compounds exhibited significant activity against resistant strains of bacteria. The study utilized high-throughput screening methods to identify lead compounds with low MIC values against Mycobacterium tuberculosis.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of imidazo[1,5-a]pyridine derivatives on breast cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-6-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-4-11-5-10-3-6(11)2-7(8)9/h2-5H,1H3

InChI Key

KDHCQUHSLQDFLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=NC=C2C=C1Br

Origin of Product

United States

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